molecular formula C23H20N2O4 B5965392 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5965392
M. Wt: 388.4 g/mol
InChI Key: MGKGEERTQBKSHI-UHFFFAOYSA-N
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Description

The compound “N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide” is a complex organic molecule that contains a benzoxazole ring, a phenyl ring, and an acetamide group. The benzoxazole ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . In this case, the benzoxazole ring contains both carbon and nitrogen atoms. The phenyl ring is a cyclic group of carbon atoms, and the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazole and phenyl rings are likely to contribute to the compound’s aromaticity, which could affect its chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and phenyl rings might increase its stability and affect its solubility in different solvents .

Scientific Research Applications

Fluorescent Probes and Sensing Materials

Benzoxazoles and naphthoxazoles are essential heterocyclic compounds due to their diverse biological and photochromatic activities. The synthesized compound, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide , falls into this category. Its excellent photophysical properties—such as broad spectral windows, high molar absorptivity, and good fluorescence quantum efficiency—make it suitable for use as a fluorescent probe and sensing material . Researchers can explore its applications in fluorescence-based assays, imaging, and biosensing.

Antibacterial Activity

The synthesized compound has been evaluated for in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus strains. Researchers can investigate its potential as an antimicrobial agent, especially in the context of drug-resistant bacteria .

Antifungal Properties

Similarly, the compound was tested for in vitro antifungal activity against Candida albicans and Aspergillus niger strains. Its effectiveness against fungal pathogens suggests potential applications in antifungal drug development .

Designing Novel Antidiabetic Agents

Ortho-substituted naphthoxazole derivatives have shown inhibitory activity for protein tyrosine phosphatase-1B (PTB-1B) and in vivo antidiabetic activity. Researchers could explore modifications of this compound to enhance its antidiabetic properties .

Synthetic Strategies and Catalysts

Advances in synthetic strategies for benzoxazoles include using 2-aminophenol and aldehydes. Magnetic solid acid nanocatalysts have been employed to achieve high yields in benzoxazole synthesis. Researchers interested in developing efficient synthetic routes can explore these methods .

Structure-Activity Relationship Studies

By systematically modifying the compound’s structure, researchers can investigate how specific substitutions affect its biological activity. This knowledge can guide the design of more potent derivatives for various applications.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as investigating its potential as a pharmaceutical drug or as a chemical intermediate in the synthesis of other compounds .

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-27-20-12-7-15(13-21(20)28-2)14-22(26)24-17-10-8-16(9-11-17)23-25-18-5-3-4-6-19(18)29-23/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKGEERTQBKSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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